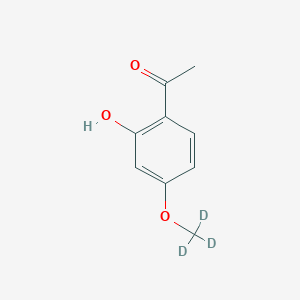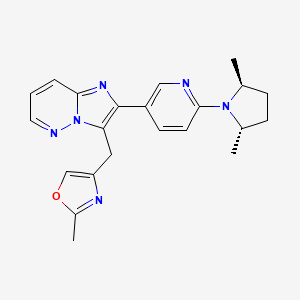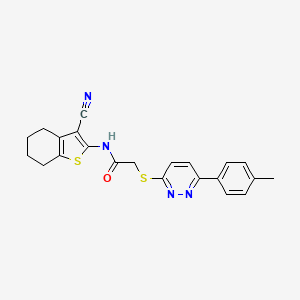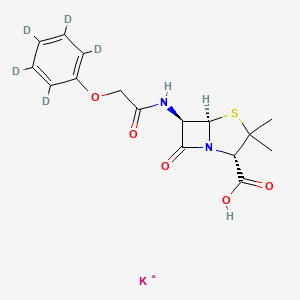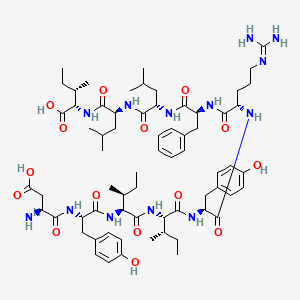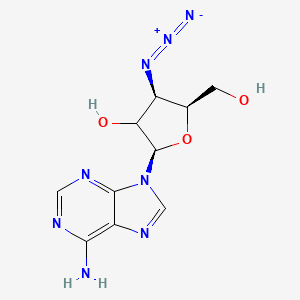
Oseltamivir-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oseltamivir-d5 is a deuterated form of oseltamivir, an antiviral medication used to treat and prevent influenza A and B. The deuterium atoms in this compound replace hydrogen atoms, which can provide insights into the pharmacokinetics and metabolism of the drug. Oseltamivir itself is a neuraminidase inhibitor that prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir-d5 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the non-deuterated form but with the use of deuterated reagents. The process involves large-scale chemical synthesis, purification, and quality control to ensure the final product meets the required specifications for pharmaceutical use .
化学反应分析
Types of Reactions
Oseltamivir-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
科学研究应用
Oseltamivir-d5 is used extensively in scientific research to study the pharmacokinetics and metabolism of oseltamivir. The incorporation of deuterium atoms allows researchers to track the drug’s distribution and breakdown in the body more accurately. This information is valuable in understanding the drug’s efficacy, safety, and potential side effects .
In addition to pharmacokinetic studies, this compound is used in the development of new antiviral therapies. Researchers use it as a reference compound to design and test new drugs with improved properties. It also plays a role in studying the mechanisms of drug resistance in influenza viruses .
作用机制
Oseltamivir-d5, like its non-deuterated counterpart, exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, this compound prevents the spread of the virus within the body, thereby reducing the severity and duration of influenza symptoms .
相似化合物的比较
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor for severe influenza cases.
Laninamivir: A long-acting neuraminidase inhibitor used in some countries for influenza treatment.
Uniqueness of Oseltamivir-d5
This compound is unique due to the incorporation of deuterium atoms, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways of the drug, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated oseltamivir. This makes this compound a valuable tool in drug development and research .
属性
分子式 |
C16H28N2O4 |
|---|---|
分子量 |
317.43 g/mol |
IUPAC 名称 |
1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i3D3,7D2 |
InChI 键 |
VSZGPKBBMSAYNT-VQUPXQQCSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC |
规范 SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


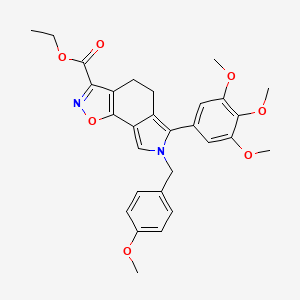
![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12394644.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12394650.png)

